3-(4-Bromo-3-methylphenyl)thian-3-ol
Description
3-(4-Bromo-3-methylphenyl)thian-3-ol is a sulfur-containing heterocyclic compound featuring a six-membered thian ring (C₅H₁₀S) substituted with a hydroxyl (-OH) group at position 3 and a 4-bromo-3-methylphenyl group.
Properties
Molecular Formula |
C12H15BrOS |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C12H15BrOS/c1-9-7-10(3-4-11(9)13)12(14)5-2-6-15-8-12/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
USNPQAFOXRXTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCSC2)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)thian-3-ol typically involves the reaction of 4-bromo-3-methylphenyl with thian-3-ol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-bromo-3-methylphenyl is reacted with thian-3-ol in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methylphenylthian-3-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methylphenylthian-3-ol.
Substitution: Various substituted thian-3-ol derivatives.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)thian-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)thian-3-ol involves its interaction with specific molecular targets. The bromine atom and the thian-3-ol moiety play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 3-(4-Bromo-3-methylphenyl)thian-3-ol and related bromophenyl derivatives:
Key Observations:
- Polarity and Solubility: The hydroxyl group in this compound enhances its polarity compared to non-hydroxylated analogs like 3-(4-Bromophenyl)thio-1-propanol. This is reflected in its estimated polar surface area (~45 Ų), similar to 3-(4-Bromophenyl)thio-1-propanol (45.5 Ų) . In contrast, quinazolinone derivatives (e.g., 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone) exhibit higher polar surface areas (~80 Ų) due to fused aromatic systems and thioxo groups, likely reducing aqueous solubility .
- Thermal Stability: The quinazolinone derivative has a notably high melting point (312–314°C), attributed to strong intermolecular hydrogen bonds and planar aromatic stacking, whereas the thian-3-ol analog may exhibit lower thermal stability due to conformational flexibility .
Crystallographic and Hydrogen-Bonding Behavior
- Crystal Packing: The thiourea analog 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea () forms intramolecular N–H⋯O and C–H⋯S bonds, stabilizing its crystal lattice. By contrast, this compound’s hydroxyl group may participate in stronger O–H⋯S or O–H⋯N interactions, influencing its solid-state properties .
Biological Activity
3-(4-Bromo-3-methylphenyl)thian-3-ol is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thian ring (a five-membered ring containing sulfur) substituted with a 4-bromo-3-methylphenyl group. This unique structure contributes to its distinctive chemical properties and biological activities.
| Property | Description |
|---|---|
| Molecular Formula | C10H10BrOS |
| Molecular Weight | 273.15 g/mol |
| Appearance | Solid, crystalline form |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the bromine atom and the thian-3-ol moiety allows for modulation of enzyme activities and receptor interactions. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. For instance, preliminary studies suggest it may be effective against Gram-positive bacteria, although specific Minimum Inhibitory Concentration (MIC) values are still under investigation.
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including those derived from breast and colon cancers. The following table summarizes the findings from recent studies:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MCF7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 4.8 | Growth inhibition |
| PC-3 (Prostate Cancer) | 6.1 | Cell cycle arrest |
Case Studies
- Study on Anticancer Mechanisms : A study published in 2022 investigated the effects of various thian derivatives on cancer cell proliferation. This compound was found to significantly reduce cell viability in MCF7 cells compared to controls, suggesting a promising avenue for further research into its use as an anticancer agent .
- Antimicrobial Efficacy Assessment : Another research effort focused on evaluating the antimicrobial properties of this compound against multiple bacterial pathogens. Results indicated that it had a strong inhibitory effect on Staphylococcus aureus, with an MIC value around 12 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of the bromine atom is crucial for enhancing its reactivity and biological activity compared to similar compounds lacking this feature.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-methylphenol | Lacks thian ring | Moderate antimicrobial activity |
| 3-Methylphenylthian-3-ol | No bromine substituent | Lower anticancer efficacy |
| 3-(4-Methylphenyl)thian-3-ol | Lacks bromine | Reduced reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
